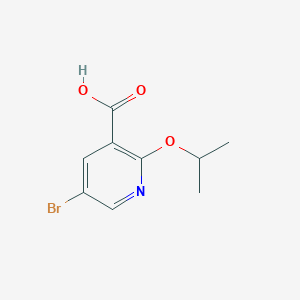

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

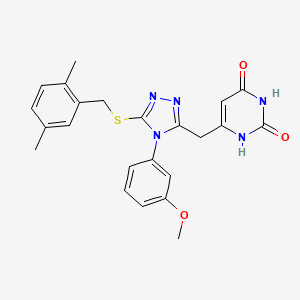

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1249915-84-1 . It has a molecular weight of 260.09 and its IUPAC name is 5-bromo-2-isopropoxynicotinic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 260.09 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Ligand Synthesis for Lanthanide Complexation

The synthesis and application of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, starting from brominated bipyridine precursors, have been explored. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating potential applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

A novel electrochemical method for the carboxylation of amino-bromopyridine with CO2 in an ionic liquid, leading to aminonicotinic acid, demonstrates an innovative approach to utilizing CO2 in organic synthesis. This process showcases the potential of brominated pyridines in electrocatalytic applications, highlighting their role in sustainable chemistry (Feng et al., 2010).

Synthesis of Dopamine and Serotonin Receptors Antagonists

An efficient synthesis route for a carboxylic acid moiety of a potent dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors antagonist, starts from a brominated pyridine derivative. This research illustrates the use of brominated pyridine carboxylic acids in pharmaceutical synthesis, contributing to the development of new drugs (Hirokawa, Horikawa, & Kato, 2000).

Metal-Complexing Molecular Rods

The development of efficient syntheses for brominated bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods, points to applications in the creation of complex molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).

Polymer End-Functionalization

The transformation of bromine chain ends of polystyrene into various functional groups through a two-step pathway involving azide substitution and cycloaddition showcases the versatility of brominated compounds in polymer science. This method enables the preparation of end-functional polymers, essential for advanced materials design (Lutz, Börner, & Weichenhan, 2005).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-propan-2-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKMOGBAQUNOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxynicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2973069.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2973070.png)

![4-[4-(Nonyloxy)phenethyl]benzenol](/img/structure/B2973073.png)

![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)